molecular formula C19H17NO3 B2498509 9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 312518-86-8

9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2498509
CAS No.: 312518-86-8
M. Wt: 307.349
InChI Key: TWXNAQPMENKMJN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a tricyclic framework with a fused 9-azatricyclo[9.4.0.0²,⁷]pentadecahexaene core. It includes two ketone groups at positions 8 and 10 (dione) and an oxolane (tetrahydrofuran) methyl substituent at the nitrogen atom .

Properties

IUPAC Name

6-(oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)20(18)12-13-6-5-11-23-13/h1-4,7-10,13H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXNAQPMENKMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core and the introduction of the oxolan-2-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: Presumed to be $ \text{C}{21}\text{H}{21}\text{NO}_{4} $ (based on structural analogs).
  • Molecular Weight : Estimated ~350–360 g/mol (similar to ’s compound at 343.375 g/mol) .
  • Solubility : Likely low aqueous solubility due to the aromatic tricyclic system and lipophilic oxolane substituent.
Structural Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0²,⁷]pentadecahexaene-8,10-dione Tricyclo[9.4.0.0²,⁷] Oxolanylmethyl ~355 High lipophilicity; tricyclic rigidity Hypothetical
9-(4-ethoxyphenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadecahexaene-8,10-dione Tricyclo[9.4.0.0²,⁷] 4-Ethoxyphenyl 343.375 Enhanced π-π interactions; lower polarity
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl; dimethylaminophenyl ~450–500 Spirocyclic flexibility; potential fluorescence
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 4-Methoxyphenyl; dithia bridges ~350–370 Sulfur-enhanced stability; redox activity
Key Differences and Implications
  • Substituent Effects: The oxolanylmethyl group in the target compound may improve solubility in polar aprotic solvents compared to the 4-ethoxyphenyl analogue, which has stronger aromatic stacking tendencies . Benzothiazolyl and dimethylaminophenyl groups in spirocyclic analogs (e.g., ) introduce fluorescence and metal-binding properties, absent in the tricyclic target compound .
  • Dithia bridges in tetracyclic analogs () confer redox stability but reduce synthetic accessibility compared to oxygen-based systems .
  • Synthetic Routes :

    • Tricyclic compounds (e.g., ) are often synthesized via cyclocondensation or transition-metal-catalyzed annulation, whereas spiro derivatives () require multistep spirocyclization .
Pharmacological Potential (Hypothetical)
  • Tricyclic Cores: Known for CNS activity (e.g., tricyclic antidepressants), though substitution patterns dictate specificity .
  • Spirocyclic Derivatives : Investigated for antimicrobial and anticancer properties due to their planar rigidity and heteroatom diversity .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes an oxolan (tetrahydrofuran) moiety. Its molecular formula and structure suggest potential interactions with biological targets due to the presence of various functional groups.

Key Properties

PropertyValue
Molecular WeightApproximately 300 g/mol
SolubilitySoluble in organic solvents
LipophilicityModerate

Research indicates that compounds similar to 9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione may interact with various biological pathways:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial properties against resistant strains of bacteria and fungi. For instance, 3-acetyl-2,5-disubstituted derivatives have shown significant bactericidal effects against Staphylococcus spp., indicating a potential for developing new antimicrobial agents .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro using various cancer cell lines. Results indicate that certain structural modifications can enhance cytotoxicity while minimizing toxicity to normal cells .
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, inhibition of lysosomal phospholipase A2 has been observed with structurally related compounds, which may contribute to their therapeutic potential .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several oxadiazole derivatives and found that those with structural similarities to our compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, derivative number 29 showed strong efficacy against Staphylococcus aureus with minimal cytotoxicity towards human cell lines .

Study 2: Cytotoxic Effects on Cancer Cells

In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that modifications to the azatricyclo structure could significantly enhance apoptosis-inducing properties while reducing adverse effects on normal fibroblasts .

Research Findings Summary

The biological activity of 9-[(oxolan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione remains an area of active research:

  • Antimicrobial Potential : Promising results suggest applications in treating antibiotic-resistant infections.
  • Cytotoxicity : Structural modifications can lead to enhanced selective toxicity towards cancer cells.
  • Enzyme Interaction : Potential as an inhibitor for specific enzymes involved in pathological processes.

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